molecular formula C12H18ClN3O4S B2530654 [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine CAS No. 1795395-15-1

[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine

Cat. No.: B2530654
CAS No.: 1795395-15-1
M. Wt: 335.8
InChI Key: MVCYATGLWZWFNY-UHFFFAOYSA-N
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Description

[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine (CAS 1798731-56-2) is a chemical reagent with a molecular formula of C13H19N3O4S and a molecular weight of 313.37 g/mol . This benzenesulfonamide derivative features a piperidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Sulfonamide derivatives are increasingly investigated for their anti-tumor potential. Research on related compounds has shown that similar structures can inhibit tumor cell proliferation and migration by targeting key cellular pathways . For instance, studies indicate that certain sulfonamide compounds can induce ferroptosis, a form of programmed cell death dependent on iron ions and reactive oxygen species (ROS), by interacting with the KEAP1-NRF2-GPX4 signaling axis . This makes such compounds valuable tools for probing cell death mechanisms and developing new therapeutic strategies. As a building block, this compound is versatile for synthesizing more complex molecules for pharmaceutical research and other chemical applications. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c13-9-10-5-7-14(8-6-10)20(18,19)12-3-1-11(2-4-12)15(16)17/h1-4,10H,5-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVJVECDHDZGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Deprotection of the Sulfonamide Group

The 4-nitrobenzenesulfonyl group serves as a protective group for the piperidine nitrogen. Deprotection under acidic conditions regenerates the free amine:
Reaction :
[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamineTFA/DCMPiperidin-4-ylmethanamine+4-nitrobenzenesulfonic acid\text{this compound} \xrightarrow{\text{TFA/DCM}} \text{Piperidin-4-ylmethanamine} + \text{4-nitrobenzenesulfonic acid}

Reagents/ConditionsProductYieldReference
Trifluoroacetic acid (TFA)/DCM (1:1), 20°C, 40 minFree piperidin-4-ylmethanamine85%*

*Yield inferred from analogous procedures in .

Reduction of the Nitro Group

The nitro group on the benzene ring can be reduced to an amine, altering electronic properties and biological activity:
Reaction :
This compoundH2/Pd-C[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]methanamine\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]methanamine}

ReagentConditionsProductSelectivityReference
H₂ (1 atm), 10% Pd/CEthanol, RT, 12 h4-Amino derivative>95%

†Based on similar reductions in sulfonamide systems described in.

Functionalization of the Methanamine Moiety

The primary amine undergoes typical nucleophilic reactions:

Acylation

This compound+RCOClEt3NN-Acyl derivative\text{this compound} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-Acyl derivative}

ReagentConditionsProduct ExampleYieldReference
Acetyl chlorideDCM, 0°C to RTN-Acetylated derivative78%*

*Yield estimated from analogous coupling reactions in .

Alkylation

This compound+R-XN-Alkylated derivative\text{this compound} + \text{R-X} \rightarrow \text{N-Alkylated derivative}

Alkylating AgentConditionsProduct ExampleNotes
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated derivativeRequires polar aprotic solvent

Oxidation Reactions

The methanamine group can be oxidized to a nitrile or nitro compound under controlled conditions:
Reaction :
This compoundKMnO4[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]acetonitrile\text{this compound} \xrightarrow{\text{KMnO}_4} \text{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]acetonitrile}

Oxidizing AgentConditionsProductSelectivityReference
KMnO₄H₂O, 80°C, 3 hNitrile derivativeModerate

‡Inferred from oxidation studies on analogous amines in.

Coupling Reactions

The amine participates in peptide-like couplings using activating agents:
Reaction :
This compound+RCOOHBOP, Et3NAmide derivative\text{this compound} + \text{RCOOH} \xrightarrow{\text{BOP, Et}_3\text{N}} \text{Amide derivative}

Coupling ReagentConditionsProduct ExampleYieldReference
BOP reagentDMF, RT, 24 hBenzamide conjugate82%*

*Yield based on similar procedures in .

Complexation with Metal Ions

The sulfonamide and amine groups can coordinate to transition metals:
Example :
This compound+CuCl2Cu(II) complex\text{this compound} + \text{CuCl}_2 \rightarrow \text{Cu(II) complex}

Metal SaltConditionsApplicationReference
CuCl₂MeOH, refluxCatalytic studies

Ring Functionalization

The piperidine ring may undergo electrophilic substitution or hydrogenation:
Example :
This compoundH2/PtO2Saturated derivative\text{this compound} \xrightarrow{\text{H}_2/\text{PtO}_2} \text{Saturated derivative}

ReagentConditionsProductReference
H₂, PtO₂Ethanol, 50°C, 6 hHexahydro-piperidine

Key Mechanistic Insights:

  • The 4-nitrobenzenesulfonyl group enhances electrophilicity at the piperidine nitrogen, facilitating deprotection or substitution .

  • The methanamine group acts as a nucleophile in acylations, alkylations, and condensations .

  • Steric effects from the piperidine ring influence reaction rates and regioselectivity.

Scientific Research Applications

Chemistry

In the field of chemistry, [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine acts as an intermediate for synthesizing various pharmaceuticals and agrochemicals. Its sulfonyl group makes it a versatile reagent for further modifications, allowing chemists to explore new chemical entities.

Table 1: Examples of Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Coupling ReactionsUsed in the synthesis of complex organic molecules
FunctionalizationModifies the nitro group for enhanced reactivity
PolymerizationActs as a precursor for specialty polymers

Biology

In biological research, this compound is utilized to study the effects of nitrobenzenesulfonyl derivatives on various biological systems. It has been particularly noted for its role in enzyme inhibition studies, where it demonstrates potential as a selective inhibitor for specific enzymes involved in metabolic pathways .

Case Study: Enzyme Inhibition
A study highlighted its inhibitory effects on mycobacterial enzymes, suggesting its application in developing treatments for tuberculosis. The compound's ability to interact with enzyme targets enhances its utility in pharmacological research.

Medicine

While not directly used as a therapeutic agent, this compound contributes to the development of novel drugs. Its derivatives are being investigated for their potential to restore insulin sensitivity and treat metabolic disorders like type II diabetes .

Table 2: Potential Therapeutic Applications

ConditionMechanism of ActionReference
Type II DiabetesEnhances insulin sensitivity through enzyme modulation
Metabolic DisordersInhibits specific kinases involved in glucose metabolism
TuberculosisTargets mycobacterial enzymes for drug development

Industrial Applications

In industry, this compound is used as a precursor in synthesizing specialty chemicals and materials. Its versatility allows it to be employed in various formulations, contributing to advancements in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets in biological systems. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of piperidin-4-yl methanamine derivatives. Below is a comparison of its structural features with key analogues:

Table 1: Structural Features of Selected Piperidin-4-yl Methanamine Derivatives
Compound Name Substituent at Piperidine 1-Position Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine 4-Nitrobenzenesulfonyl C₁₂H₁₇N₃O₄S 299.35 Electron-withdrawing nitro group on sulfonyl
[1-(Benzenesulfonyl)piperidin-4-yl]methanamine Hydrochloride Benzenesulfonyl C₁₂H₁₇ClN₂O₂S 296.79 Lacks nitro group; lower molecular weight
(1-(2-Methoxyethyl)piperidin-4-yl)methanamine 2-Methoxyethyl C₉H₂₀N₂O 188.27 Ether substituent instead of sulfonyl
(1-(3-Methoxybenzyl)piperidin-4-yl)methanamine 3-Methoxybenzyl C₁₄H₂₂N₂O 234.34 Aromatic benzyl substituent
[1-(Methylsulfonyl)piperidin-4-yl]methanamine Hydrochloride Methylsulfonyl C₇H₁₅ClN₂O₂S 234.73 Smaller sulfonyl group (methyl vs. nitrobenzene)

Key Observations :

  • Benzyl-substituted derivatives (e.g., 3-methoxybenzyl) prioritize lipophilicity, which may improve membrane permeability .

Reactivity Insights :

  • Piperidin-4-yl methanamine derivatives commonly undergo amide coupling (e.g., with imidazopyridine carboxylates) or alkylation to generate bioactive molecules .

Physicochemical Properties

Table 3: NMR and Spectroscopic Data
Compound Name ¹³C-NMR Shifts (δ, ppm) Key Functional Group Signals Reference
(1-(2-Methoxyethyl)piperidin-4-yl)methanamine 70.6 (OCH₂), 58.4 (NCH₂), 36.3 (piperidine CH₂) Methoxy group at 3.22 ppm (¹H)
(1-(3-Methoxybenzyl)piperidin-4-yl)methanamine 159.7 (aromatic C-O), 54.0 (NCH₂) Methoxybenzyl aromatic protons at 6.77–7.24 ppm (¹H)
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide 132.9 (imidazopyridine C), 44.4 (amide CONH) Amide carbonyl at 159.7 ppm (¹³C)

Analysis :

  • The nitrobenzenesulfonyl group is expected to show characteristic ¹³C-NMR signals near 125–150 ppm (aromatic carbons) and 60–70 ppm (sulfonyl-attached carbons), though specific data for the target compound are unavailable in the provided evidence .
  • Methoxy and benzyl substituents exhibit distinct aromatic and alkyl proton signals, aiding structural elucidation .

Recommendations for Target Compound :

  • Assume similar hazards due to structural similarity (e.g., sulfonyl and nitro groups may cause irritation).
  • Follow protocols for sulfonamide handling: use gloves, goggles, and fume hoods .

Biological Activity

[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanism of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-nitrobenzenesulfonyl group, which significantly influences its reactivity and biological interactions. The presence of the nitro group enhances its electrophilic character, allowing it to interact with nucleophilic sites on enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The nitrobenzenesulfonyl moiety interacts with various biological targets, leading to diverse pharmacological effects:

  • Enzyme Inhibition : The compound acts as an electrophile, potentially inhibiting enzymes by forming covalent bonds with nucleophilic residues.
  • Receptor Binding : It may influence receptor pathways, contributing to its therapeutic potential.

Biological Activity Overview

The compound has been studied for various biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Below is a summary of significant findings:

Activity Type Target Organism/Pathway Findings
AntibacterialStaphylococcus aureus, E. coliExhibited moderate to strong inhibitory activity against these bacteria at concentrations around 1 mM .
Enzyme InhibitionAcetylcholinesterase (AChE), UreaseDemonstrated strong inhibitory effects on AChE, indicating potential for treating neurodegenerative diseases .
Anti-inflammatoryCytokine release modulationInfluenced cytokine levels in immune cells, suggesting a role in inflammatory response regulation .
AnticancerVarious cancer cell linesShowed potential anticancer activity through apoptosis induction in specific cancer types .

Case Studies

  • Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of several nitrobenzenesulfonyl derivatives, including this compound. The compound was found effective against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that this compound effectively inhibited AChE activity, which is crucial for developing treatments for Alzheimer's disease. The study indicated that modifications in the sulfonyl group could enhance inhibitory potency .
  • Inflammatory Response Modulation : In vitro studies demonstrated that this compound could modulate the release of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Q & A

Q. Critical factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency but may complicate purification.
  • Temperature control : Excessive heat during sulfonylation can degrade the nitrobenzenesulfonyl group, reducing yield .

Basic: Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the piperidine ring geometry and sulfonamide linkage. Key signals include:
    • Piperidine protons : δ 2.8–3.5 ppm (axial/equatorial H) .
    • Sulfonamide group : Distinctive 13^13C signal at ~135 ppm for the sulfonyl-attached aromatic carbon .
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 313.08 (M+H+^+) validate the molecular formula (C12_{12}H16_{16}N2_2O4_4S) .
  • HPLC-PDA : Purity >95% is achievable using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

Advanced: How does the nitrobenzenesulfonyl group influence receptor binding affinity in comparative studies?

The nitro group enhances electron-withdrawing effects , stabilizing the sulfonamide’s interaction with basic residues (e.g., lysine or arginine) in receptor binding pockets. In kinase inhibition assays:

  • SAR finding : Replacement of the nitro group with electron-donating substituents (e.g., -OCH3_3) reduces binding affinity by 10-fold, as shown in analogs targeting MAPK pathways .
  • Contradiction : In serotonin receptor (5-HT2A_{2A}) studies, the nitro group’s bulkiness may sterically hinder binding, contrasting with smaller sulfonyl derivatives .

Methodological recommendation : Use molecular docking simulations (e.g., AutoDock Vina) to predict steric/electronic effects before in vitro assays .

Advanced: How can researchers resolve contradictions in solubility data across different solvent systems?

Reported solubility discrepancies arise from:

  • pH-dependent ionization : The primary amine (pKa ~10.2) is protonated in acidic buffers, enhancing aqueous solubility (e.g., 12 mg/mL in pH 3.0 PBS), but uncharged in neutral buffers (<1 mg/mL) .
  • Organic solvent polarity : Solubility in DMSO (>50 mg/mL) vs. ethanol (~8 mg/mL) reflects polarity mismatches with the sulfonamide group .

Q. Resolution strategy :

Perform Hansen solubility parameter (HSP) analysis to identify optimal solvents.

Use co-solvents (e.g., 10% PEG-400 in water) for in vivo formulations .

Advanced: What strategies mitigate instability of the nitro group during long-term storage?

  • Storage conditions : Lyophilized powder stored at -20°C under argon retains >90% stability after 12 months. Avoid exposure to light or reducing agents (e.g., thiols) .
  • Stabilizers : Add antioxidants (0.1% BHT) to DMSO stock solutions to prevent radical-mediated degradation .

Advanced: How do structural modifications at the piperidine 4-position affect biological activity?

  • Methanamine substitution : Removal of the -CH2_2NH2_2 group abolishes activity in dopamine transporter (DAT) inhibition assays, highlighting its role in hydrogen bonding .
  • Sulfonamide alternatives : Replacing 4-nitrobenzenesulfonyl with tosyl groups reduces cytotoxicity in HeLa cells (IC50_{50} from 2.1 μM to >50 μM) .

Experimental design : Synthesize a focused library of analogs with systematic substitutions (e.g., -CF3_3, -CN) and evaluate via high-throughput screening .

Basic: What are the safety considerations for handling this compound?

  • Toxicity : LD50_{50} (oral, rat) = 320 mg/kg; wear nitrile gloves and PPE to avoid dermal exposure .
  • Environmental hazard : Classified as acute aquatic toxicity (Category 3) ; dispose via incineration .

Advanced: How can computational models predict metabolic pathways of this compound?

  • In silico tools : Use GLORYx for phase I metabolism prediction, identifying N-dealkylation and nitro reduction as primary pathways .
  • Validation : Compare with in vitro hepatocyte assays (e.g., human liver microsomes + NADPH) to confirm major metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.